Cas no 1025568-34-6 ((E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile)
1025568-34-6 structure
Product Name:(E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile
Numéro CAS:1025568-34-6
Le MF:C20H17N3O2S
Mégawatts:363.432883024216
MDL:MFCD00245012
CID:4568478
Update Time:2025-11-06
(E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-2-[(4-methylphenyl)sulfonyl]-3-[(2-methyl-4-quinolinyl)amino]-2-propenenitrile
- (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
- (E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
- 2-((4-methylphenyl)sulfonyl)-3-((2-methyl-4-quinolinyl)amino)-2-propenenitrile
- 3-((2-METHYL(4-QUINOLYL))AMINO)-2-((4-METHYLPHENYL)SULFONYL)PROP-2-ENENITRILE
- (E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile
-
- MDL: MFCD00245012
- Piscine à noyau: 1S/C20H17N3O2S/c1-14-7-9-16(10-8-14)26(24,25)17(12-21)13-22-20-11-15(2)23-19-6-4-3-5-18(19)20/h3-11,13H,1-2H3,(H,22,23)/b17-13+
- La clé Inchi: TVXQZLVUWXYGOH-GHRIWEEISA-N
- Sourire: S(/C(/C#N)=C/NC1C=C(C)N=C2C=CC=CC=12)(C1C=CC(C)=CC=1)(=O)=O
Propriétés calculées
- Qualité précise: 363.104148g/mol
- Masse isotopique unique: 363.104148g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 665
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 363.4g/mol
- Le xlogp3: 4.4
- Surface topologique des pôles: 91.2
(E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E169340-0.5mg |
(E)-2-[(4-Methylphenyl)sulfonyl]-3-[(2-methyl-4-quinolinyl)amino]-2-propenenitrile |
1025568-34-6 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E169340-1mg |
(E)-2-[(4-Methylphenyl)sulfonyl]-3-[(2-methyl-4-quinolinyl)amino]-2-propenenitrile |
1025568-34-6 | 1mg |
$ 80.00 | 2022-06-05 | ||
| TRC | E169340-2.5mg |
(E)-2-[(4-Methylphenyl)sulfonyl]-3-[(2-methyl-4-quinolinyl)amino]-2-propenenitrile |
1025568-34-6 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| abcr | AB161292-1 g |
3-((2-Methyl(4-quinolyl))amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile |
1025568-34-6 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161292-5 g |
3-((2-Methyl(4-quinolyl))amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile |
1025568-34-6 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161292-10 g |
3-((2-Methyl(4-quinolyl))amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile |
1025568-34-6 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-6852-1MG |
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
1025568-34-6 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6852-5MG |
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
1025568-34-6 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6852-10MG |
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
1025568-34-6 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6852-20MG |
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
1025568-34-6 | >90% | 20mg |
£76.00 | 2023-04-18 |
(E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile Littérature connexe
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
1025568-34-6 ((E)-2-(4-Methylphenyl)sulfonyl-3-(2-methyl-4-quinolinyl)amino-2-propenenitrile) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif